N-Acetyl-D-lactosamine

Catalog No.
S560131
CAS No.
32181-59-2
M.F
C14H25NO11
M. Wt
383.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-lactosamine

CAS Number

32181-59-2

Product Name

N-Acetyl-D-lactosamine

IUPAC Name

N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+/m1/s1

InChI Key

HESSGHHCXGBPAJ-ZBELOFFLSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O

Synonyms

PNALA, poly(N-acetyllactosamine), poly-N-acetyllactosamine

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O

N-Acetyl-D-lactosamine (LacNAc) is a disaccharide, a type of sugar molecule formed by linking two simpler sugars together. It consists of two monosaccharides: D-galactose and N-acetylglucosamine (GlcNAc) []. The N-acetyl group refers to an acetyl group (CH3CO) bonded to the nitrogen atom on the glucosamine unit. LacNAc occurs naturally as a building block in various complex carbohydrates known as glycoconjugates, which are found throughout the body []. It plays a crucial role in cell-cell interactions, immune function, and development [].


Molecular Structure Analysis

LacNAc has a unique structure with two key features:

  • Glycosidic Linkage

    The two monosaccharides are linked by a β-1,4 glycosidic bond. This means the galactose unit is attached to the glucosamine unit at the first carbon (C1) of galactose with a β-glycosidic linkage, where the hydroxyl group (OH) on C1 points opposite the ring structure of the glucosamine unit [].

  • N-Acetyl Group

    The glucosamine unit has an acetyl group attached to its nitrogen atom (N). This modification affects the molecule's charge distribution and its interaction with other molecules [].

The specific arrangement of atoms and functional groups in LacNAc contributes to its recognition by specific proteins and enzymes in the body [].


Chemical Reactions Analysis

Synthesis

Enzymatic Degradation

LacNAc can be broken down by specific enzymes called β-galactosidases. These enzymes cleave the β-1,4 glycosidic bond between the galactose and glucosamine units. This breakdown plays a role in carbohydrate metabolism [].

Other Reactions

LacNAc can participate in various glycosylation reactions, where it is transferred from a donor molecule to an acceptor molecule by enzymes called glycosyltransferases. These reactions contribute to the formation of complex glycoconjugates [].

(Balanced chemical equations are not included here as they involve complex structures)


Physical And Chemical Properties Analysis

  • Melting Point: 170-185 °C
  • Boiling Point: Decomposes before boiling
  • Solubility: Soluble in water (50 mg/mL). Slightly soluble in ethanol [].
  • Appearance: White powder.
  • Optical Rotation: [α]25/D 27.5 to 33.5 °C (This property describes how the compound rotates polarized light)

LacNAc plays a critical role in various biological processes through its interactions with other molecules:

  • Cellular Recognition: LacNAc serves as a recognition signal on the surface of cells. Specific proteins, such as lectins, can bind to LacNAc, facilitating cell-cell adhesion and communication [].
  • Glycoprotein Formation: LacNAc serves as a building block for complex carbohydrates attached to proteins (glycoproteins). These glycoproteins are involved in various functions, including immune response, cell signaling, and development [].
  • Tumor Progression: Abnormal expression of LacNAc on cancer cells can contribute to tumor growth and metastasis.

Lectin and Glycosidase Studies

LacNAc serves as a specific ligand for lectins, which are proteins that bind to specific carbohydrates. Researchers use LacNAc to identify and differentiate various lectins, particularly galectins, which are a group of lectins that specifically recognize LacNAc. This helps in understanding their role in various biological functions Source: [N-Acetyl-D-Lactosamine - Cayman Chemical: ].

LacNAc is also a substrate for enzymes called glycosidases, which break down glycosidic bonds in carbohydrates. Studying how LacNAc interacts with different glycosidases helps researchers understand their functions and potential applications in various fields Source: [N-Acetyl-D-lactosamine =98 32181-59-2 - Sigma-Aldrich: ].

Glycan Biosynthesis Studies

LacNAc serves as a building block for more complex carbohydrate structures called glycans. Researchers use LacNAc to study the enzymes involved in glycan biosynthesis, the process by which cells build these complex sugar molecules. Understanding this process is crucial for various fields, including glycobiology and drug development Source: [N-Acetyl-D-lactosamine | C14H25NO11 | CID 9800166 - PubChem: )].

Physical Description

Solid

XLogP3

-5

UNII

3Y5B2K5OOK

Other CAS

82441-98-3

Wikipedia

N-Acetyllactosamine

Dates

Modify: 2023-08-15
1.Kiwamoto, T.,Brummet, M.E.,Wu, F., et al. Mice deficient in the St3gal3 gene product α2,3 sialyltransferase (ST3Gal-III) exhibit enhanced allergic eosinophilic airway inflammation. J. Allergy Clin. Immunol. 133(1), 240-247 (2014).

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